Pyrido[2,3-d]pyrimidin-4-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
pyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILSYOEHMXZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500480 | |
| Record name | Pyrido[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-65-1 | |
| Record name | Pyrido[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of the Pyrido 2,3 D Pyrimidine Scaffold in Drug Discovery
The versatility of the pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key driver of its prominence in medicinal chemistry. rsc.orgbenthamdirect.com This core structure is an isostere of purine (B94841) and pteridine (B1203161), and as such, its derivatives can act as antagonists or inhibitors of enzymes that process these endogenous molecules. sci-hub.se A significant area of investigation for pyrido[2,3-d]pyrimidine derivatives has been in the development of anticancer agents. rsc.orgrsc.org
The scaffold's value is further enhanced by its synthetic tractability, which allows for the introduction of various substituents at multiple positions. This chemical flexibility enables the fine-tuning of the molecule's physicochemical properties and biological activity, facilitating the development of potent and selective drug candidates.
An Overview of the Therapeutic Relevance of Pyrido 2,3 D Pyrimidin 4 Amine Derivatives
Cyclization Strategies for Pyrido[2,3-d]pyrimidine Ring Formation
The construction of the pyrido[2,3-d]pyrimidine ring system is a cornerstone of its chemistry. Synthetic approaches are broadly categorized based on the precursor ring system used: either a preformed pyrimidine (B1678525) ring or a preformed pyridone ring. nih.govresearchgate.net
Pyrimidine Ring System Precursor Approaches
A prevalent strategy for synthesizing pyrido[2,3-d]pyrimidines involves the annulation of a pyridine (B92270) ring onto a pre-existing, appropriately substituted pyrimidine. jocpr.com This approach typically utilizes a 4-aminopyrimidine (B60600) derivative as the key starting material. The formation of the new pyridine ring can be achieved through several distinct methods, categorized by the number of carbon atoms added in the cyclization step. jocpr.com
This method involves the reaction of a 4-aminopyrimidine with a three-carbon synthon. jocpr.com The reaction is essentially an electrophilic attack on the C5 position of the pyrimidine ring. jocpr.com Consequently, this approach is most effective for pyrimidines that are activated towards electrophilic substitution, typically those bearing electron-donating groups at the C2 and C4 positions. jocpr.com
A variety of reagents can serve as the three-carbon component. For instance, 1,3-dicarbonyl compounds like acetylacetone (B45752) react with 6-aminouracil (B15529) in the presence of phosphoric acid to yield 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Similarly, dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to react with 6-aminouracil and its N-alkylated derivatives in protic media to form 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com The reaction of 2,4-diaminopyrimidine-6(1H)-one with 2-methyl-3-oxopentanal (B8733905) in phosphoric acid provides another example, affording 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one. jocpr.com
Table 1: Examples of Annulation via Three-Carbon Atom Addition
| Pyrimidine Precursor | Three-Carbon Reagent | Product |
| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione jocpr.com |
| 6-Aminouracil | Dimethyl acetylenedicarboxylate (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine jocpr.com |
| 2,4-Diaminopyrimidine-6(1H)-one | 2-Methyl-3-oxopentanal | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one jocpr.com |
In this approach, a two-carbon unit is introduced to a 4-aminopyrimidine derivative that already contains a one-carbon functional group at the C5 position. This strategy is exemplified by the reaction of 2-amino-5-arylazonicotinates with dimethylformamide dimethylacetal (DMF-DMA) to produce amidines. These intermediates can then be cyclized with ammonia (B1221849) in refluxing acetic acid to yield the corresponding pyrido[2,3-d]pyrimidine derivatives. nih.gov Another variation involves the fusion of 2-amino-5-arylazonicotinates with thiourea (B124793) to directly afford pyrido[2,3-d]pyrimidine derivatives. nih.gov
Reactive intermediates such as α-oxoketenes, generated in situ from 2-diazo-1,3-dicarbonyl compounds via a microwave-assisted Wolff rearrangement, can also react with 6-aminopyrimidine derivatives. researchgate.net In this case, the aminopyrimidine acts as a 1,3-C,N-bis-nucleophile, leading to the formation of pyrido[2,3-d]pyrimidinones. researchgate.net
This method involves the thermal cyclization of propionyl-substituted pyrimidines. For example, 4-aminopyrimidin-5-ol (B1283993) can be treated with propionyl chloride to introduce the propionyl group. Subsequent heating of this intermediate in a high-boiling solvent like diphenyl ether induces intramolecular cyclization, forming a dihydropyrido[2,3-d]pyrimidine. This dihydropyridine (B1217469) intermediate is then oxidized, often using a reagent like potassium permanganate (B83412) (KMnO₄) in an acidic medium, to yield the fully aromatic pyrido[2,3-d]pyrimidine-2,4-diol.
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrido[2,3-d]pyrimidines. These reactions combine three or more starting materials in a single reaction vessel to form the final product, often without the need to isolate intermediates. scirp.orgbenthamdirect.comrsc.org
A common MCR for pyrido[2,3-d]pyrimidine synthesis involves the condensation of an aminopyrimidine (such as 6-aminouracil or 2,6-diaminopyrimidin-4(3H)-one), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). scirp.orgbenthamdirect.comresearchgate.net These reactions can be promoted by various catalysts and conditions. For example, bismuth(III) triflate has been used as a green and reusable catalyst for the one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile in ethanol. scirp.org Similarly, triethylbenzylammonium chloride (TEBAC) has been employed as a catalyst for the three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water. researchgate.net Microwave irradiation has also been utilized to facilitate these reactions, offering advantages such as shorter reaction times and high yields. rsc.orgbenthamdirect.com
Table 2: Examples of One-Pot Multicomponent Reactions
| Aminopyrimidine | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |
| 6-Amino-1,3-dimethyluracil | Arylaldehydes | Malononitrile | Bismuth(III) triflate, Ethanol scirp.org | 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives scirp.org |
| Aminopyrimidines | Aldehydes | Alkyl nitriles | Triethylbenzylammonium chloride (TEBAC), Water researchgate.net | Pyrido[2,3-d]pyrimidine derivatives researchgate.net |
| Isatins | 2,6-Diaminopyrimidin-4-one or 6-Aminopyrimidine-2,4-dione | Malononitrile | Microwave irradiation benthamdirect.com | Spiro[indoline-3,5'-pyrido[2,3-d]pyrimidine] derivatives benthamdirect.com |
| 6-Aminouracil | Aldehydes | Malononitrile | Nanocrystalline MgO, Water rsc.org | Pyrido[2,3-d]pyrimidine derivatives rsc.org |
Intramolecular Cyclization of Propionyl Derivatives
Pyridone Ring System Precursor Approaches
An alternative synthetic strategy involves constructing the pyrimidine ring onto a preformed pyridone scaffold. nih.govresearchgate.net This approach is particularly useful for synthesizing 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7-(8H)-ones. mdpi.com
The synthesis often begins with a Michael-type addition reaction between an α,β-unsaturated ester and malononitrile in the presence of sodium methoxide (B1231860) in methanol (B129727). This reaction forms a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate. nih.govmdpi.com This pyridone derivative is then cyclized with a guanidine (B92328) system to construct the fused pyrimidine ring, yielding the desired 4-aminopyrido[2,3-d]pyrimidine. nih.gov This method has been successfully employed in the synthesis of various pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.govmdpi.com
Functionalization at the Pyrido[2,3-d]pyrimidine Core
The introduction of diverse substituents onto the pyrido[2,3-d]pyrimidine nucleus is a key strategy for the exploration of its chemical and biological space. The following sections detail advanced methodologies for achieving this functionalization.
Amination and Reductive Amination Protocols
Direct and reductive amination techniques are fundamental for installing the critical amino group at the C-4 position and for further derivatization.
Direct Amination: The synthesis of 4-aminopyrido[2,3-d]pyrimidine derivatives can be achieved through the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C-4 position with an amine. evitachem.commdpi.com For instance, 4-chloro-substituted pyrido[2,3-d]pyrimidines are common precursors that react with various amines to yield the corresponding 4-amino derivatives. mdpi.com This transformation is often carried out by heating the reactants in a suitable solvent, sometimes under microwave irradiation to accelerate the reaction. nih.govresearchgate.net An environmentally friendly electrocatalytic amination of pyrido[2,3-d]pyrimidin-7-ones has also been reported, using N,N-dialkyl formamides as the amine source. researchgate.net
Reductive Amination: Reductive amination offers a versatile method for introducing substituted amino groups. wikipedia.org This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org In the context of pyrido[2,3-d]pyrimidines, this can be applied to precursors bearing an amino group that can be further alkylated. For example, a 6-aminopyrido[2,3-d]pyrimidine can undergo reductive amination with an aldehyde in the presence of a reducing agent like Raney Nickel or sodium cyanoborohydride to introduce a substituted aminoalkyl group. mdpi.com
Table 1: Examples of Amination and Reductive Amination Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-chloro-2-hydro-pyrido[2,3-d]pyrimidin-7(8H)-one | Amine, MeOH, Microwave irradiation | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-one | - | nih.gov |
| 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine | 1. Raney Ni, DMF (reduction) 2. ArCHO (reductive amination) | 2,4-diamino-6-(arylmethylamino)pyrido[2,3-d]pyrimidine | - | mdpi.com |
| 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 3,4,5-trimethoxyaniline, Raney Ni, Acetic Acid | N-(3,4,5-trimethoxyphenyl)-5-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine | - | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7-one | N,N-dialkyl formamide, NaBr, Electrocatalysis | Aminated pyrido[2,3-d]pyrimidin-7-one derivative | Moderate to Good | researchgate.net |
Cross-Coupling Reactions for C-4 Substituent Diversity
Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the C-4 position of the pyrido[2,3-d]pyrimidine core. nih.govnih.gov
The Ullmann and Buchwald-Hartwig reactions are powerful methods for forming C-N, C-O, and C-S bonds.
Ullmann Coupling: This copper-catalyzed reaction is effective for the arylation of amines, alcohols, and thiols. nih.gov For instance, the reaction of a 4-iodopyrido[2,3-d]pyrimidin-7(8H)-one with various phenols or thiophenols in the presence of a copper catalyst can yield the corresponding 4-O-aryl or 4-S-aryl derivatives. nih.gov This method expands the diversity of substituents beyond simple amino groups. nih.govacs.org
Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for C-N bond formation and has been successfully applied to the synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.govacs.orgnih.gov It allows for the coupling of aryl halides or triflates with a broad range of amines, including anilines and alkylamines. nih.govmdpi.com For example, the Buchwald-Hartwig amination of 4-chloro or 4-trifluoromethanesulfonyloxy (OTf) substituted pyrido[2,3-d]pyrimidines with various anilines provides access to a library of N-aryl-pyrido[2,3-d]pyrimidin-4-amines. nih.govacs.orgrsc.org This reaction is often favored for its mild conditions and high functional group tolerance. mdpi.com
Table 2: Examples of Ullmann and Buchwald-Hartwig Coupling Reactions
| Pyrido[2,3-d]pyrimidine Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Phenols/Thiophenols | Copper catalyst | 4-O-Aryl/4-S-Aryl derivatives | nih.gov |
| 4-OTf-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Anilines | Palladium catalyst | 4-N-Aryl derivatives | nih.gov |
| 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine | Substituted anilines | Palladium catalyst | N6-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines | acs.orgnih.gov |
| 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | Amines | Pd(OAc)₂, BINAP | 4-amino-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | mdpi.com |
These palladium-catalyzed reactions are pivotal for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.
Suzuki–Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate. academie-sciences.frresearchgate.net It is a robust and widely used method for the arylation and heteroarylation of the pyrido[2,3-d]pyrimidine core. nih.govtandfonline.com For example, 4-chloro or 4-iodo-pyrido[2,3-d]pyrimidines can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to afford the corresponding 4-aryl or 4-heteroaryl derivatives. nih.govacademie-sciences.frtandfonline.com The reaction conditions can often be performed in aqueous media, highlighting its green chemistry credentials. tandfonline.com
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been employed to introduce alkynyl substituents at the C-4 position of the pyrido[2,3-d]pyrimidine scaffold. nih.gov The resulting 4-alkynyl derivatives can serve as versatile intermediates for further transformations. nih.gov The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org
Table 3: Examples of Suzuki-Miyaura and Sonogashira Coupling Reactions
| Pyrido[2,3-d]pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | (Het)arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,4,6-Trisubstituted pyrido[2,3-d]pyrimidine | academie-sciences.fr |
| 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 4-Aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Terminal alkyne | Palladium and Copper catalyst | 4-Alkynyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 4-chloropyrido[2,3-d]pyrimidine (B1583968) | Heteroaryl boronic acid | Animal-bone-meal-supported Palladium | 4-heteroaryl-pyrido[2,3-d]pyrimidine | tandfonline.com |
Ullmann and Buchwald–Hartwig Coupling
Nucleophilic Substitution Reactions for Electrophilic Leaving Groups
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrido[2,3-d]pyrimidine core, particularly at the C-4 position, which is activated by the electron-withdrawing pyrimidine ring. mdpi.comnih.gov The presence of a good leaving group, such as a halogen (e.g., chlorine), is essential for this transformation. acs.orgimist.ma
A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functional groups. nih.govacs.org For example, reacting a 4-chloropyrido[2,3-d]pyrimidine derivative with sodium methoxide or sodium thiomethoxide yields the corresponding 4-methoxy or 4-methylsulfanyl derivatives. acs.org Similarly, reaction with various amines leads to the formation of 4-amino-substituted pyrido[2,3-d]pyrimidines. evitachem.commdpi.com The reactivity of the C-4 position in SNAr reactions is generally high. imist.ma
Table 4: Examples of Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 4-Chloropyridopyrrolopyrimidine | Sodium methoxide | 4-Methoxy-pyridopyrrolopyrimidine | - | acs.org |
| 4-Chloropyridopyrrolopyrimidine | Sodium thiomethoxide | 4-Methylsulfanyl-pyridopyrrolopyrimidine | 73-75 | acs.org |
| 4-Chloropyridopyrrolopyrimidine | Aqueous ammonia | 4-Amino-pyridopyrrolopyrimidine | 82 | acs.org |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | N-, O-, S-nucleophiles | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 20-98 | mdpi.comnih.gov |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsioc-journal.cnnih.govbohrium.comdntb.gov.ua
Several synthetic steps in the preparation of this compound and its derivatives have been optimized using microwave irradiation. This includes the initial cyclization reactions to form the heterocyclic core and subsequent functionalization steps. evitachem.comsioc-journal.cnbohrium.com For example, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones has been efficiently achieved by treating a 4-chloro-pyridopyrimidine precursor with the desired amine in methanol under microwave irradiation. nih.govresearchgate.net One-pot microwave-assisted synthesis has also been reported for the construction of the pyrido[2,3-d]pyrimidine ring system itself. smolecule.com The application of microwave technology offers a time-saving and efficient approach to generate libraries of these compounds for biological screening. sioc-journal.cn
Table 5: Examples of Microwave-Assisted Syntheses
| Reaction Type | Starting Materials | Product | Conditions | Reference |
| Dimroth Rearrangement | 2-aminonicotinonitrile derivative | N-(3,5-dichlorophenyl)this compound | Microwave irradiation | sioc-journal.cn |
| Nucleophilic Substitution | 4-chloro-pyridopyrimidine, Amine | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-one | MeOH, Microwave irradiation | nih.govresearchgate.net |
| One-Pot Synthesis | Methyl acrylate, Malononitrile, Phenyl guanidine | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | 140 °C, 10 min, Microwave irradiation | smolecule.com |
| Cyclization | Cyanoenamines | N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine | 160 °C, 60 min, Microwave irradiation | nih.gov |
Dimroth Rearrangement in this compound Synthesis
The Dimroth rearrangement is a powerful transformation in heterocyclic chemistry, enabling the isomerization of certain nitrogen-containing heterocycles. In the context of this compound synthesis, this rearrangement has been effectively utilized to construct the desired scaffold, often with the aid of microwave irradiation to accelerate the reaction and improve yields. sioc-journal.cnnih.gov
The rearrangement is not limited to the parent pyrido[2,3-d]pyrimidine system and has been extended to analogous structures like pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines and pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. nih.govnih.gov For instance, a rapid and efficient synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues was achieved through a microwave-accelerated condensation and subsequent Dimroth rearrangement. nih.gov This approach highlights the versatility of the Dimroth rearrangement in creating complex, polycyclic heterocyclic systems with potential biological activity. nih.govnih.gov
In some synthetic routes, the Dimroth rearrangement is a key step in a multi-step sequence. For example, the synthesis of certain 6-aryl-2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones involves the formation of a 3-aryl substituted pyridopyrimidine intermediate, which then undergoes a Dimroth rearrangement to yield the desired 4-aminopyridopyrimidine. mdpi.com
The general mechanism of the Dimroth rearrangement in this context involves the opening of the pyrimidine ring followed by rotation and re-cyclization, effectively transposing an exocyclic nitrogen atom into the ring. This transformation is a cornerstone for accessing specific substitution patterns on the pyrido[2,3-d]pyrimidine core that might be difficult to achieve through other synthetic routes.
Table 1: Examples of Dimroth Rearrangement in Pyrido[2,3-d]pyrimidine Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N'-(2-Cyano-3-pyridyl)-N,N-dimethylformimidamide & anilines | Microwave irradiation, Acetic acid | N-Arylpyrido[2,3-d]pyrimidin-4-amines | Up to 90% | sioc-journal.cn |
| N'-(2-Cyanoaryl)-N,N-dimethylformimidamides & anilines | Microwave irradiation | N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and analogues | Not specified | nih.gov |
| 3-Aryl substituted pyridopyrimidine | NaOMe/MeOH | 6-Aryl-2-arylamino-4-aminopyridopyrimidine | Not specified | mdpi.com |
| N'-(2-Cyano-3-furo[3,2-b]pyridinyl)-N,N-dimethylformimidamide & anilines | Microwave irradiation | N-Arylpyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines | Not specified | nih.gov |
Condensation Techniques and Pyridine Annelation Reactions
Condensation reactions coupled with pyridine annelation represent a fundamental and widely employed strategy for the construction of the pyrido[2,3-d]pyrimidine framework. rsc.org These methods often involve the reaction of a suitably substituted pyrimidine with a three-carbon unit, which then cyclizes to form the fused pyridine ring.
One of the most common approaches starts with a 6-aminopyrimidine derivative, which is activated towards electrophilic substitution at the 5-position due to the electron-donating amino group. A variety of three-carbon synthons can be used, including α,β-unsaturated ketones, aldehydes, and esters. rsc.orgnih.gov For instance, the reaction of 6-aminouracil or its derivatives with α,β-unsaturated esters can lead to the formation of pyrido[2,3-d]pyrimidine derivatives, sometimes through a one-pot cyclocondensation. rsc.org
Multi-component reactions have emerged as a highly efficient strategy for the synthesis of pyrido[2,3-d]pyrimidines. These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. researchgate.net A notable example is the three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water, catalyzed by triethylbenzylammonium chloride (TEBAC), to produce pyrido[2,3-d]pyrimidine derivatives in good yields. researchgate.net Similarly, the reaction of 6-aminouracil, malononitrile, and various aldehydes in water at elevated temperatures, using nanocrystalline MgO as a catalyst, provides a high-yielding route to these heterocycles. rsc.org
The Bohlmann-Rahtz heteroannulation reaction, catalyzed by Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc(II) bromide, offers another powerful method for pyridine annelation. researchgate.net This reaction can be used to synthesize highly functionalized pyridines and, by extension, pyrido[2,3-d]pyrimidines from precursors like 2,6-diaminopyrimidin-4-one and alkynones, achieving yields of up to 94%. researchgate.net
Furthermore, intramolecular cyclization strategies are also prevalent. For example, a 6-amino-5-formyluracil derivative can undergo a Knoevenagel condensation with an active methylene compound, followed by an intramolecular Diels-Alder reaction of the resulting 1-oxa-1,3-butadiene to stereoselectively form complex annulated pyrido[2,3-d]pyrimidines. beilstein-journals.org
These condensation and annelation techniques offer a versatile and powerful toolkit for synthetic chemists, enabling the construction of a wide array of pyrido[2,3-d]pyrimidine derivatives with diverse substitution patterns, which is crucial for the exploration of their structure-activity relationships in drug discovery.
Table 2: Examples of Condensation and Pyridine Annelation Reactions
| Pyrimidine Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Aminouracil, Malononitrile, Aromatic Aldehydes | Nanocrystalline MgO, Water, 80 °C | 7-Aryl-5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles | High | rsc.org |
| 2,6-Diaminopyrimidin-4(3H)-one, Aldehydes, Alkyl Nitriles | Triethylbenzylammonium chloride (TEBAC), Water | Substituted Pyrido[2,3-d]pyrimidines | Good | researchgate.net |
| 2,6-Diaminopyrimidin-4-one, Alkynones | Ytterbium(III) trifluoromethanesulfonate or Zinc(II) bromide | Functionalized Pyrido[2,3-d]pyrimidines | Up to 94% | researchgate.net |
| 6-N-Allyl-1,3-dimethyl-5-formyluracil, Active Methylene Compounds | Piperidine or DIPEA, Ethanol, Reflux | Annulated Pyrido[2,3-d]pyrimidines | Up to 90% | beilstein-journals.org |
| 6-Amino-2-thiouracil, Arylglyoxals, Acetylacetone | Acetic acid, Boiling | 5,8-Dihydropyrido[2,3-d]pyrimidines | Not specified | karazin.ua |
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidin 4 Amine Derivatives
Impact of Substituents on Biological Activity Profiles
Systematic modifications around the pyrido[2,3-d]pyrimidine (B1209978) core have demonstrated that even minor chemical changes can lead to significant shifts in biological activity and target specificity.
The C-2 position of the pyrido[2,3-d]pyrimidine scaffold is a critical site for modification, directly influencing both kinase inhibition and general antiproliferative effects. Research indicates that introducing a carbonyl group at the C-2 position can yield maximum anticancer activity. nih.govrsc.org In contrast, for achieving optimal kinase inhibition, an alkyl amino side chain at this position is considered essential. tandfonline.com
Further exploration into the C-2 position has focused on the 2-(phenylamino) moiety. By substituting the terminal phenyl ring, researchers have been able to modulate the inhibitor's selectivity. Molecular modeling suggests that the 3- or 4-positions on this phenyl ring are solvent-exposed and can be functionalized with various groups to improve solubility and kinase selectivity without compromising binding affinity to the target, such as the Abl kinase. nih.gov For instance, coupling different aniline (B41778) derivatives to the C-2 position has generated a library of compounds with varying potency and selectivity profiles against cancer cell lines. nih.gov
Table 1: Effect of C-2 Substituents on Biological Activity
| C-2 Substituent | Observed Effect | Primary Target/Activity | Reference |
|---|---|---|---|
| Carbonyl group | Provided maximum anticancer activity in screened products. | Anticancer | nih.govrsc.org |
| Alkyl amino side chain | Essential for optimal kinase inhibition. | Kinase Inhibition | tandfonline.com |
| Phenylamino group | Acts as a potent inhibitor of Abl and Bcr-Abl tyrosine kinases. | Abl/Bcr-Abl Kinase Inhibition | nih.gov |
| Substituted Phenylamino (at 3- and 4-positions of the arene) | Leads to improved potency and selectivity. | Selective Abl Kinase Inhibition | nih.gov |
| 3-chloro-4-methoxy benzyl (B1604629) bio-isostere | Resulted in potent PDE-5 inhibition. | PDE-5 Inhibition | sci-hub.se |
While historically less explored than other positions, the C-4 position is emerging as a key site for modulating target binding specificity. mdpi.comresearchgate.net The combination of substituents at C-2 and C-4 is often correlated with the desired biological activity for tyrosine kinase inhibitors. mdpi.com A common structural motif features a nitrogen-based substituent at C-2 combined with a simple hydrogen atom at C-4. mdpi.com
Recent efforts have focused on expanding the chemical diversity at the C-4 position to discover inhibitors for new targets, such as the Zeta-chain-associated protein kinase 70 kDa (ZAP-70). mdpi.comresearchgate.net Synthetic strategies using cross-coupling reactions have enabled the introduction of a wide array of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.comresearchgate.net This diversification is critical because the introduction of substituents at C-4 can be synthetically challenging, as they may interfere with the formation of the pyridone ring. mdpi.com The successful synthesis of these novel derivatives opens avenues to probe their effects on previously unexplored biological targets. mdpi.comresearchgate.net
Table 2: C-4 Substituent Modifications and Target Exploration
| C-4 Substituent Type | Synthetic Method | Exploratory Target | Reference |
|---|---|---|---|
| Hydrogen | Commonly used in combination with C-2 amino substituents. | General Tyrosine Kinase Inhibition | mdpi.commdpi.com |
| N-alkyl / N-aryl | Ullmann, Buchwald–Hartwig cross-coupling. | ZAP-70 Inhibition | mdpi.comresearchgate.net |
| O-aryl / S-aryl | Ullmann cross-coupling. | ZAP-70 Inhibition | mdpi.comresearchgate.net |
| Aryl | Suzuki–Miyaura cross-coupling. | ZAP-70 Inhibition | mdpi.comresearchgate.net |
| Arylethynyl | Sonogashira cross-coupling. | ZAP-70 Inhibition | mdpi.comresearchgate.net |
Substituents on the pyridine (B92270) portion of the scaffold, specifically at the C-5 and C-7 positions, play a significant role in determining pharmacological efficacy and target selectivity. mdpi.com The substitution pattern at C-5 and C-6 is often responsible for the selectivity of a compound for one receptor over another. mdpi.com
Studies have shown that specific aryl groups at these positions are beneficial. For example, derivatives with a 4-methylphenyl group at C-5 and a 4-chlorophenyl at C-7 demonstrated strong anticancer efficacy against prostate, colon, and liver malignancies. rsc.org The introduction of a methyl group at the C-5 position of certain derivatives led to a potent relaxant effect, indicating activity as phosphodiesterase-5 (PDE-5) inhibitors. sci-hub.se In another study, the presence of a methoxy (B1213986) group at the C-5 position was found to be necessary for antiproliferative activity, as its removal led to a decrease in potency. nih.gov At the C-7 position, which is part of the pyridine ring, the introduction of a tertiary butyl urea (B33335) group at an N-7 amino substituent was found to increase the potency of tyrosine kinase inhibitors. tandfonline.com
Table 3: C-5 and C-7 Substituent Effects on Efficacy
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| C-5 | 4-Methylphenyl | Contributed to strong anticancer efficacy (in combination with C-7 substituent). | rsc.org |
| C-7 | 4-Chlorophenyl | Contributed to strong anticancer efficacy (in combination with C-5 substituent). | rsc.org |
| C-5 | Methyl group | Showed effective relaxant effect (PDE-5 inhibition). | sci-hub.se |
| C-5 | Methoxy group | Necessary for antiproliferative activity. | nih.gov |
| N-7 Amino | Tertiary butyl urea group | Increased potency of tyrosine kinase inhibitors. | tandfonline.com |
| C-5 | Less negative groups | Produced potential cytotoxic compounds. | sci-hub.se |
Modifying peripheral chains attached to the core pyrido[2,3-d]pyrimidine structure is a key strategy for enhancing potency. These modifications often involve extending a side chain or adding specific terminal functional groups to optimize interactions with the target protein.
One successful approach involves the alkyl amino side chain at the C-2 position. Extending the carbon backbone of this chain and terminating it with a group like N-(4-methylpiperazino) or N,N-diethylamino results in satisfactory kinase inhibitory activity. tandfonline.com Another example involves a series of potent dihydrofolate reductase (DHFR) inhibitors, where an ω-carboxyalkoxy side chain was attached to a benzyl group at the C-6 position. The most potent inhibitor in this series featured a chain whose terminal carboxylate formed crucial ionic interactions with a conserved arginine residue in the substrate-binding pocket of the enzyme. pdbj.org In contrast, derivatives with less optimal chain lengths or terminal ethyl esters showed weaker binding and lower potency. pdbj.org
Table 4: Examples of Peripheral Chain Modifications and Potency
| Core Position | Peripheral Chain Modification | Effect on Potency | Target | Reference |
|---|---|---|---|---|
| C-2 | Extension of alkyl amino chain with N-(4-methylpiperazino) or N,N-diethylamino terminus. | Satisfactory kinase inhibitory activity. | Kinases | tandfonline.com |
| C-6 (via benzyl) | ω-carboxyalkoxy side chain. | Potent inhibition due to ionic interactions of the terminal carboxylate. | Dihydrofolate Reductase (DHFR) | pdbj.org |
| C-6 (via benzyl) | Ethyl ester termination of alkoxy side chain. | Less potent inhibition due to variable side-chain conformations. | Dihydrofolate Reductase (DHFR) | pdbj.org |
| C-2 (via phenylamino) | Functionalization at 3- or 4-position of the phenyl ring. | Improved potency and selectivity. | Abl Kinase | nih.gov |
C-5 and C-7 Substituent Contributions to Pharmacological Efficacy
Positional Isomerism and Pharmacological Differentiation
The fusion of pyridine and pyrimidine (B1678525) rings can result in four distinct positional isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine (B1256433), pyrido[3,4-d]pyrimidine (B3350098), and pyrido[4,3-d]pyrimidine (B1258125). mdpi.com The arrangement of the nitrogen atoms within the bicyclic structure significantly impacts the molecule's electronic properties and three-dimensional shape, leading to differentiation in pharmacological activity.
The pyrido[2,3-d]pyrimidine isomer is the most extensively studied and is associated with the broadest range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The other isomers, while less explored, have also been linked to specific therapeutic applications. For example, pyrido[3,2-d]pyrimidines have been reported as antimalarial agents and tyrosine kinase inhibitors, while pyrido[3,4-d]pyrimidines are known as potent anticancer agents.
A direct comparison highlighted this pharmacological differentiation: a compound with a pyrido[3,2-d]pyrimidine scaffold exhibited good inhibitory activity against ERK2 and PI3Kα kinases. In contrast, its corresponding pyrido[2,3-d]pyrimidine isomer showed markedly weaker inhibitory activity against the same targets, demonstrating how isomerism can be exploited to achieve target selectivity. rsc.org
Table 5: Pharmacological Profiles of Pyridopyrimidine Isomers
| Isomer | Reported Biological Activities | Reference |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Anticancer, antimicrobial, anti-inflammatory, kinase inhibition (tyrosine kinases, CDK4), DHFR inhibition. | |
| Pyrido[3,2-d]pyrimidine | Antimalarial, tyrosine kinase inhibition (ERK2, PI3Kα), immunosuppressive. | rsc.orggoogle.com |
| Pyrido[3,4-d]pyrimidine | Anticancer, tyrosine kinase inhibition, KDM4/5 demethylase inhibition. | acs.orgnih.gov |
| Pyrido[4,3-d]pyrimidine | Least described isomer; reported as NIK inhibitors. |
Molecular Mechanisms and Biological Activities of Pyrido 2,3 D Pyrimidin 4 Amine Derivatives
Oncological Applications and Anticancer Mechanisms
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have demonstrated a broad spectrum of anticancer activities, including antitumor, antiproliferative, and cytotoxic effects. rsc.orgnih.govrsc.org Their primary mechanism of action in oncology involves the inhibition of various protein kinases, which are crucial enzymes that regulate cellular processes like proliferation, differentiation, and survival. nih.govnih.gov Dysregulation of these kinases is a common feature in many cancers. By targeting these enzymes, pyrido[2,3-d]pyrimidine derivatives can disrupt malignant cell transformation and induce apoptosis (programmed cell death). nih.govijrpr.com Research has shown these compounds to be effective against a range of cancer cell lines, including those of the lung, prostate, colon, and breast. tandfonline.comresearchgate.nettandfonline.com
Tyrosine Kinase Inhibition (TKI)
A major focus of research into the anticancer properties of pyrido[2,3-d]pyrimidine derivatives has been their function as tyrosine kinase inhibitors (TKIs). rsc.orgsemanticscholar.org Tyrosine kinases are a class of enzymes that transfer a phosphate (B84403) group from ATP to tyrosine residues on protein substrates, playing a key role in signal transduction pathways that govern cell growth and division. nih.govnih.gov Many pyrido[2,3-d]pyrimidine compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase to block its activity and interrupt downstream signaling. nih.govacs.org This inhibition can halt the uncontrolled proliferation characteristic of cancer cells. tandfonline.com These derivatives have shown inhibitory activity against a wide array of tyrosine kinases, including receptor tyrosine kinases like EGFR, PDGFR, and FGFR, as well as non-receptor kinases such as Bcr-Abl and JAK. nih.govacs.org
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition is a well-established anticancer strategy. Pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms, which are responsible for acquired resistance to first-generation EGFR inhibitors. nih.govtandfonline.com A particularly significant mutation is the T790M substitution (EGFRT790M), which reduces the affinity of many ATP-competitive inhibitors. nih.govacs.org
Researchers have synthesized novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives that demonstrate high inhibitory activity against both EGFRWT and the resistant EGFRT790M mutant. nih.govtandfonline.com For instance, compound 8a from one study showed excellent inhibitory activity against EGFRWT and EGFRT790M with IC₅₀ values of 0.099 µM and 0.123 µM, respectively. nih.govtandfonline.com This compound was also found to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govtandfonline.com Another study identified compound 7a as a remarkable inhibitor, with IC₅₀ values of 0.029 µM for EGFRWT and 0.055 µM for EGFRT790M, surpassing the reference drug erlotinib. researchgate.net The mechanism involves the pyrido[2,3-d]pyrimidine core acting as a flat heteroaromatic system that occupies the adenine-binding pocket of the EGFR ATP-binding site. tandfonline.com
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 8a | EGFRWT | 0.099 | nih.govtandfonline.com |
| Compound 8a | EGFRT790M | 0.123 | nih.govtandfonline.com |
| Compound 8b | EGFRWT | 0.419 | semanticscholar.org |
| Compound 8b | EGFRT790M | 0.290 | semanticscholar.org |
| Compound 9a | EGFRWT | 0.594 | semanticscholar.org |
| Compound 9a | EGFRT790M | 0.571 | semanticscholar.org |
| Compound 7a | EGFRWT | 0.029 | researchgate.net |
| Compound 7a | EGFRT790M | 0.055 | researchgate.net |
| Compound 4b (PD-089828) | EGFr | 0.45 | acs.org |
| Compound 5a | EGFR | 0.0367 | jst.go.jp |
| Compound 42 | EGFRL858R | 0.0011 | frontiersin.org |
| Compound 42 | EGFRL858R/T790M | 0.034 | frontiersin.org |
| Compound 24 | 100-fold selectivity for EGFRL858R,T790M over wild-type | acs.org |
The Platelet-Derived Growth Factor Receptor (PDGFR) is another tyrosine kinase implicated in tumor growth, angiogenesis, and metastasis. tandfonline.comnih.gov Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PDGFR. An early lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b, PD-089828) , was found to be a broad-spectrum tyrosine kinase inhibitor, with an IC₅₀ value of 1.11 µM for PDGFr. acs.org Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved potency. acs.org For example, introducing a [4-(diethylamino)butyl]amino side chain resulted in compound 6c , which showed enhanced potency and effectively inhibited PDGF-stimulated vascular smooth muscle cell proliferation with an IC₅₀ of 0.3 µM. acs.org
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4b (PD-089828) | PDGFr | 1.11 | acs.org |
| Compound 6c | PDGFr | 0.3 | acs.org |
| Compound 65 | PDGFr | 1.11 | rsc.org |
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, is associated with the development of various cancers, including hepatocellular carcinoma (HCC). nih.gov Pyrido[2,3-d]pyrimidine derivatives have been developed as selective and potent inhibitors of FGFRs. One study led to compound 4e , which was highly selective for FGFr with an IC₅₀ of 0.060 µM, while showing minimal activity against other kinases like PDGFr and EGFr. acs.org More recently, a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives were synthesized as selective FGFR 1-4 inhibitors. nih.gov Within this series, compound 7n was identified as the most potent inhibitor against FGFR1, FGFR2, and FGFR4, with IC₅₀ values of 8 nM, 4 nM, and 3.8 nM, respectively. nih.gov These compounds often feature an acrylamide (B121943) "warhead" that can form a covalent bond with a cysteine residue in the kinase's ATP-binding site, leading to irreversible inhibition. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4b (PD-089828) | FGFr | 0.13 | acs.org |
| Compound 4e | FGFr | 0.060 | acs.org |
| Compound 65 | FGFr | 0.13 | rsc.org |
| Compound 7n | FGFR1 | 0.008 | nih.gov |
| Compound 7n | FGFR2 | 0.004 | nih.gov |
| Compound 7n | FGFR4 | 0.0038 | nih.gov |
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central to cytokine signaling pathways that regulate immune responses and cell proliferation. google.commdpi.com The JAK-STAT pathway's hyperactivation, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative disorders. acs.org Consequently, JAK inhibitors are a critical therapeutic class. Pyrrolo[2,3-d]pyrimidine, a closely related scaffold, has been a cornerstone in the design of JAK inhibitors. google.comresearchgate.net This has inspired the exploration of pyrido[2,3-d]pyrimidine derivatives for the same purpose. eg.net For example, de novo design efforts have led to the discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a potent series of JAK2 inhibitors. acs.org Optimization of this series produced compound 65 , an orally active and selective JAK2 inhibitor that demonstrated significant efficacy in animal models. acs.org Another specific inhibitor, PF-06651600 , which contains a pyrrolo[2,3-d]pyrimidine core, achieves high selectivity for JAK3 through a covalent interaction with a unique cysteine residue (Cys-909) in the enzyme. acs.org
| Compound | Target Kinase | Activity | Reference |
|---|---|---|---|
| Compound 65 | JAK2 | Potent, orally active inhibitor | acs.org |
| PF-06651600 | JAK3 | Specific covalent inhibitor | acs.org |
| Pyrido[2,3-d]pyrimidine derivatives | Jak1/2 | Identified as potential inhibitors | eg.net |
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). nih.gov Inhibition of this oncoprotein is the primary treatment strategy for CML. Certain pyrido[2,3-d]pyrimidine derivatives have been shown to be effective inhibitors of the Bcr-Abl kinase. nih.gov The compound PD180970 potently reduced the tyrosine phosphorylation of Bcr-Abl and induced cell death in the K562 human CML cell line with an IC₅₀ of 2.5 nM. nih.gov Notably, PD180970 was also effective against imatinib-resistant CML cells, including those with kinase domain mutations. nih.gov Another derivative, PD173955 , suppressed the growth of a Bcr-Abl expressing cell line with a similar IC₅₀ of 2.5 nM. nih.gov These compounds function as ATP-competitive inhibitors, targeting the kinase activity that drives the malignant transformation of hematopoietic cells. nih.gov
| Compound | Cell Line / Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| PD180970 | Bcr/Abl (K562 cells) | 2.5 | nih.gov |
| PD180970 | p210Bcr-Abl phosphorylation (K562 cells) | 170 | rsc.org |
| PD173955 | Bcr/Abl (R10(-) cells) | 2.5 | nih.gov |
ZAP-70 Kinase Inhibition
Research into the specific inhibition of Zeta-chain-associated protein kinase 70 (ZAP-70) by pyrido[2,3-d]pyrimidin-4-amine derivatives is an area of ongoing investigation. While the broader class of pyrido[2,3-d]pyrimidines is known to inhibit a variety of protein kinases, detailed studies focusing solely on ZAP-70 are not extensively reported in the provided context. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for modifications that can target the ATP-binding sites of different kinases, suggesting a potential for developing ZAP-70 inhibitors.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. japsonline.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. japsonline.com
Several derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated as VEGFR-2 inhibitors. For instance, a series of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were designed and synthesized as ATP-competitive VEGFR-2 inhibitors. nih.gov Within this series, compound 9d (N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) was identified as a potent and selective inhibitor of VEGFR-2, with an IC50 value of 2.6 μM. nih.gov
Another study focused on N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as VEGFR-2 inhibitors. researchgate.net The research aimed to understand the importance of the 2-NH2 moiety for inhibiting multiple receptor tyrosine kinases. researchgate.net The design of these compounds often draws inspiration from the structural similarities with other known kinase inhibitors, aiming to optimize binding within the ATP pocket of VEGFR-2. japsonline.com
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (9d) | VEGFR-2 | 2.6 | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. rsc.orgmdpi.com Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. researchgate.netrsc.org The pyrido[2,3-d]pyrimidine core is a key component in many bioactive compounds that exhibit anticancer properties through CDK inhibition. rsc.org
Derivatives of pyrido[2,3-d]pyrimidine have been extensively explored as inhibitors of various CDKs, including CDK2, CDK4, and CDK6. rsc.orgnih.gov The structural features of these compounds allow them to bind to the ATP-binding pocket of CDKs, thereby blocking their enzymatic activity and leading to cell cycle arrest and apoptosis. researchgate.netresearchgate.net
CDK4/6 Inhibition and Cell Cycle Arrest Mechanisms
The CDK4/6-cyclin D complex is a critical regulator of the G1 to S phase transition in the cell cycle. researchgate.netrsc.org Inhibition of CDK4/6 has emerged as a significant strategy in cancer treatment, particularly for hormone receptor-positive breast cancer. mdpi.commdpi.com The pyrido[2,3-d]pyrimidine scaffold is a foundational structure for several selective CDK4/6 inhibitors. mdpi.comacs.org
One of the most notable examples is Palbociclib (PD-0332991), a pyrido[2,3-d]pyrimidin-7-one derivative, which is an FDA-approved selective inhibitor of CDK4 and CDK6. mdpi.comspandidos-publications.com By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein. spandidos-publications.com This, in turn, keeps Rb bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 phase cell cycle arrest. mdpi.com
Research has shown that pyrido[2,3-d]pyrimidine derivatives can induce G1 arrest in various cancer cell lines. spandidos-publications.com For example, a study by Abbas et al. identified two pyrido[2,3-d]pyrimidine derivatives, compounds 6b and 8d , that inhibited CDK4/6 and induced apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells, respectively. researchgate.net Another study reported on imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine analogs as potent CDK4/6 inhibitors. rsc.org
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
|---|---|---|---|---|---|
| Palbociclib (PD-0332991) | CDK4/6 | - | Various | G1 cell cycle arrest | mdpi.comspandidos-publications.com |
| Compound 6b | CDK4/6 | - | PC-3 | Apoptosis induction | researchgate.net |
| Compound 8d | CDK4/6 | - | MCF-7 | Apoptosis induction | researchgate.net |
| Compound 65 | CDK6 | 115.38 | - | Direct inhibition | rsc.org |
| Compound 66 | CDK6 | 726.25 | - | Direct inhibition | rsc.org |
CDK2 Inhibition
CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S transition and S phase progression. nih.gov Inhibition of CDK2 is another promising avenue for cancer therapy. mdpi.com A number of pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potent CDK2 inhibitors. nih.govresearchgate.net
In one study, a library of 4-aminopyrido[2,3-d]pyrimidine derivatives was synthesized and evaluated for their CDK2/Cyclin A inhibitory activity. nih.gov Compounds 4c and 11a from this series demonstrated significantly higher potency than the known CDK inhibitor roscovitine, with IC50 values of 0.3 µM and 0.09 µM, respectively. nih.govresearchgate.net Molecular modeling studies suggested that these compounds bind to the ATP-binding pocket of CDK2 in a manner similar to ATP. nih.govresearchgate.net The structure-activity relationship (SAR) studies revealed that the presence of a lipophilic group, such as a benzene (B151609) or sulfonamide group, at the 7-amino position significantly enhanced the CDK2 inhibitory effect. rsc.org
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4c | CDK2/Cyclin A | 0.3 | nih.govresearchgate.net |
| Compound 11a | CDK2/Cyclin A | 0.09 | nih.govresearchgate.net |
| Roscovitine (Reference) | CDK2/Cyclin A | - | nih.gov |
PIM-1 Kinase Inhibition and Apoptosis Induction
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis. plos.orgnih.gov It promotes tumorigenesis by phosphorylating and regulating several proteins involved in these pathways. nih.gov Consequently, PIM-1 has emerged as an attractive target for the development of new anticancer drugs. plos.orgnih.gov
Several studies have reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potent PIM-1 kinase inhibitory activity. nih.govrsc.org In one such study, a new series of pyrido[2,3-d]pyrimidines was synthesized, and their ability to inhibit PIM-1 and induce apoptosis was evaluated. nih.gov Compounds 4 and 10 from this series showed potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. nih.govrsc.org
Further investigation of compound 4 in MCF-7 breast cancer cells revealed that it significantly induced apoptosis, increasing the total apoptotic cell population by 58.29-fold compared to the control. nih.govrsc.org This compound also caused cell cycle arrest at the G1 phase. nih.govrsc.org Mechanistic studies showed that compound 4 upregulated the expression of pro-apoptotic proteins like Bax, p53, and caspases-3, 8, and 9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that the apoptotic effect of this compound is mediated through the intrinsic pathway, triggered by the inhibition of PIM-1 kinase. nih.gov
| Compound | Target | IC50 (nM) | % Inhibition | Reference |
|---|---|---|---|---|
| Compound 4 | PIM-1 Kinase | 11.4 | 97.8 | nih.govrsc.org |
| Compound 10 | PIM-1 Kinase | 17.2 | 94.6 | nih.govrsc.org |
| Compound 6 | PIM-1 Kinase | 34.6 | 89.6 | nih.gov |
| Compound 11 | PIM-1 Kinase | 21.4 | 92.1 | nih.gov |
| Staurosporine (B1682477) (Reference) | PIM-1 Kinase | 16.7 | 95.6 | nih.govrsc.org |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. mdpi.comresearchgate.net Tetrahydrofolate is a crucial cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and proteins. researchgate.net Inhibition of DHFR disrupts DNA synthesis and cell replication, making it a key target for anticancer and antimicrobial drugs. mdpi.comresearchgate.net
The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop potent DHFR inhibitors. rsc.orgmdpi.comPiritrexim , a pyrido[2,3-d]pyrimidine derivative, is a known DHFR inhibitor with antitumor properties. mdpi.com The structural similarity of the pyrido[2,3-d]pyrimidine core to the pteridine (B1203161) ring of folic acid allows these compounds to act as competitive inhibitors of DHFR. tandfonline.com
Research has focused on synthesizing and evaluating various pyrido[2,3-d]pyrimidine derivatives for their DHFR inhibitory activity. rsc.org For example, 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines have been synthesized and studied as DHFR inhibitors. rsc.org In one study, a compound designated as 115 was evaluated for its in vitro activity against DHFR, showing an IC50 of 6.5 µM against the MCF-7 cancer cell line. rsc.org
| Compound | Target | In Vitro IC50 (µM) against MCF-7 | Reference |
|---|---|---|---|
| Compound 115 | DHFR | 6.5 | rsc.org |
| Piritrexim | DHFR | - | mdpi.com |
Phosphatidylinositol-3 Kinase (PI3K) Pathway Modulation
The Phosphatidylinositol-3 Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. irispublishers.com Pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of this pathway.
Research has identified that these compounds, particularly 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives, can act as potent PI3K/mTOR dual inhibitors. nih.gov The development of these molecules was, in part, inspired by the crystal structure of other kinase inhibitors, which revealed key hydrogen bonding interactions within the hinge region of the PI3Kγ enzyme. An initial aminopyrimidine compound demonstrated modest inhibitory activity, which spurred further optimization of the pyrido[2,3-d]pyrimidine scaffold to enhance potency.
A comprehensive review of the anticancer properties of this scaffold highlights its significant inhibitory effects against various kinases, including PI3K. irispublishers.com However, it is noteworthy that the specific isomeric structure is crucial for activity. In one study, a pyrido[2,3-d]pyrimidine scaffold showed no inhibitory effect on PI3Kα, whereas the isomeric pyrido[3,2-d]pyrimidine (B1256433) scaffold demonstrated good inhibitory activity. researchgate.net This underscores the nuanced structure-activity relationships within this class of compounds. The potential of these fused pyrimidine (B1678525) analogs as isoform-selective PI3K inhibitors continues to be an active area of research for the treatment of cancers like pancreatic, breast, and prostate cancer. nih.gov
Mammalian Target of Rapamycin (mTOR) Pathway Interactions
The mammalian Target of Rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cell growth and proliferation and is a key component of the PI3K/AKT signaling pathway. The simultaneous inhibition of both PI3K and mTOR is a promising strategy in cancer therapy. nih.gov Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as dual PI3K/mTOR inhibitors. nih.gov
One of the most notable examples is PF-04691502, a 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one. This compound demonstrated potent inhibitory activity against both PI3K and mTOR in vitro and has been evaluated in human clinical trials for cancer treatment. nih.gov The design of such dual inhibitors often involves integrating structure-based drug design with optimization of physicochemical properties to achieve not only high potency but also good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Reviews on the subject confirm that the pyrido[2,3-d]pyrimidine scaffold is associated with mTOR kinase inhibition. drugbank.comgoogle.com The development of these inhibitors is a testament to the versatility of the scaffold in targeting multiple nodes within a critical oncogenic pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, including inflammatory cytokines, and is involved in cell differentiation, apoptosis, and inflammation. grafiati.comnih.gov Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and has been explored in the context of cancer. grafiati.comnih.gov
Specific derivatives of the pyrido[2,3-d]pyrimidine class have been identified as potent p38 MAPK inhibitors. One such compound, AW-814141 (2-(hexahydrocyclopenta[c]pyrrol-2-ylamino)-8-methyl-6-o-tolyl-8H-pyrido(2,3-d)pyrimidine-7-one), was found to inhibit the p38-alpha and p38-beta isoforms with IC50 values of 100 nM and 158 nM, respectively. nih.gov This compound also inhibited the release of the pro-inflammatory cytokine TNF-alpha and demonstrated promising anti-inflammatory activity in animal models of arthritis, suggesting its potential for treating rheumatoid arthritis. nih.gov
Furthermore, patents have been filed for novel trisubstituted-8H-pyrido[2,3-d]pyrimidin-7-one compounds specifically for use as CSBP/p38 kinase inhibitors in treating mediated diseases. The biological targets of pyrido[2,3-d]pyrimidine derivatives frequently include MAP kinases, indicating the scaffold's relevance in modulating this stress-related pathway. grafiati.com
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are enzymes that break down the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in signal transduction. nih.gov PDE inhibitors have therapeutic applications in cardiovascular and inflammatory diseases, as well as cancer.
Studies have shown that synthesized this compound derivatives possess inhibitory activity against PDE3B. grafiati.comnih.gov These derivatives were also evaluated for their anticancer effects against the HT-29 colon tumor cell line. grafiati.comnih.gov Research has also explored how pyrido[2,3-d]pyrimidine compounds modulate the cGMP substrate selectivity of PDE3 inhibitors and their subsequent effects on the growth of HT-29 cancer cells. This indicates a dual mechanism where these compounds can directly inhibit cancer cell growth and also modulate key signaling pathways regulated by cyclic nucleotides.
KRAS Pathway Modulation
The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and its pathway is a critical driver of tumor cell proliferation, survival, and differentiation. Targeting KRAS has historically been challenging. However, recent advances have led to the development of inhibitors that modulate the KRAS pathway, including those built upon the pyrido[2,3-d]pyrimidine scaffold.
One significant development is LY3009120, a pan-RAF inhibitor based on a 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea structure. This compound targets the RAF kinase, a key downstream effector in the KRAS signaling cascade, and has shown activity against tumor cells with oncogenic RAS or BRAF mutations.
While not the exact same core, related research on the isomeric pyrido[4,3-d]pyrimidine (B1258125) scaffold has led to the discovery of MRTX1133, a potent and selective noncovalent inhibitor of KRASG12D. This inhibitor binds to the switch II pocket of the KRAS protein, preventing the protein-protein interactions necessary for pathway activation. This highlights the utility of the broader pyridopyrimidine family in directly and indirectly targeting the historically "undruggable" KRAS oncoprotein.
Apoptosis Induction and Cell Proliferation Inhibition
A primary outcome of the pathway modulations described above is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.
For instance, newly synthesized pyrido[2,3-d]pyrimidine derivatives exhibited remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values as low as 0.57 μM. One of these compounds was found to increase total apoptosis in MCF-7 cells by over 58-fold compared to controls and also arrested the cell cycle in the G1 phase. This activity was linked to the potent inhibition of PIM-1 kinase, a protein involved in cell survival and proliferation.
Another study focused on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which were shown to induce a significant apoptotic effect in PC-3 (prostate cancer) cells. The lead compound from this series increased the level of caspase-3, a key executioner enzyme in the apoptotic cascade, by 5.3-fold. The anticancer activity of various pyrido[2,3-d]pyrimidine derivatives has also been attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. drugbank.com Certain derivatives were potent inhibitors of CDK6 and induced apoptosis in both PC-3 and MCF-7 cells. drugbank.com
| Compound Class | Mechanism | Cancer Cell Line(s) | Observed Effect | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase Inhibition | MCF-7, HepG2 | Cytotoxicity (IC50 = 0.57 μM), Apoptosis Induction, G1 Cell Cycle Arrest | |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFR Inhibition, Caspase-3 Activation | PC-3 | Apoptosis Induction (5.3-fold increase in caspase-3) | |
| Pyrido[2,3-d]pyrimidine | CDK6 Inhibition | PC-3, MCF-7 | Apoptosis Induction (1.8 to 1.9-fold increase) | drugbank.com |
| This compound | PDE3B Inhibition | HT-29 | Anticancer properties | grafiati.comnih.gov |
Antiviral Activities
In addition to their extensive investigation as anticancer agents, derivatives of the pyrido[2,3-d]pyrimidine scaffold have been explored for their potential as antiviral agents.
A study investigating a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines found that several of the newly synthesized compounds exhibited good antiviral activity against herpes simplex virus (HSV). Some pyrido[2,3-d]pyrimidine derivatives have also been generally studied for their antiviral properties, indicating a broader therapeutic potential beyond just one type of virus.
More recently, with the emergence of the SARS-CoV-2 pandemic, the pyrido[2,3-d]pyrimidine scaffold has been investigated as a potential inhibitor of the virus. In-silico analysis demonstrated that certain derivatives have promising inhibitory activity against the main protease (Mpro or 3CLpro, PDB ID: 6LU7) of SARS-CoV-2. irispublishers.com These computational findings suggest that these compounds could serve as a basis for the rational design of new therapeutics targeting COVID-19, warranting further in vitro and in vivo investigation. irispublishers.com
| Compound Series | Virus Target | Key Findings | Reference |
| 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Herpes Simplex Virus (HSV) | Showed good antiviral activity. | |
| Pyrido[2,3-d]pyrimidine derivatives | SARS-CoV-2 Main Protease (6LU7) | In-silico analysis showed promising inhibitory activity and strong hydrogen bond interactions. | irispublishers.com |
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a crucial enzyme for the virus's life cycle, making it a prime target for antiviral drug development. nih.govmdpi.com Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins that are essential for viral replication. mdpi.com Several pyrido[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of this enzyme. nih.govirispublishers.com
In silico studies have been instrumental in identifying promising candidates. irispublishers.com Molecular docking simulations have shown that pyrido[2,3-d]pyrimidine derivatives can fit well within the active site of the SARS-CoV-2 Mpro (PDB ID: 6LU7). nih.govirispublishers.com These studies suggest that the inhibitory mechanism involves the formation of hydrogen bonds and other interactions with key amino acid residues in the Mpro active site, such as Cys145, His41, Ser144, and Gly143. nih.gov For instance, some analyses have indicated that the terminal amide carbonyl of certain derivatives is well-positioned to interact with the NH of Cys145, a critical catalytic residue. nih.gov
One study reported the design and synthesis of a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides. nih.gov In vitro assays revealed that several of these compounds exhibited potent antiviral activity against SARS-CoV-2. nih.gov Notably, the benzodioxan derivative 29 demonstrated significant inhibition of viral growth with an EC₅₀ value of 0.0519 µM. nih.gov Another pyrimidine-based molecule, compound 14 , showed good inhibitory potency against SARS-CoV-Mpro with an IC₅₀ value of 6.10 µM. nih.gov
Antimicrobial Activities
Pyrido[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal actions. rsc.orgnih.govresearchgate.net
Derivatives of pyrido[2,3-d]pyrimidine have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a was identified as having broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 μg/mL. nih.gov A small library of related compounds also exhibited significant antimicrobial activity, with MICs between 0.49 and 7.81 μg/mL. nih.govrsc.org
The Mur ligase enzymes, which are essential for the biosynthesis of bacterial cell wall peptidoglycan, have been identified as a potential target for these compounds. acs.org MurC, the first ligase in this pathway, is a particularly vulnerable target in bacteria like Pseudomonas aeruginosa and Escherichia coli. acs.org While the direct inhibition of Mur enzymes by this compound derivatives is an area of ongoing research, the structural similarities to other Mur ligase inhibitors suggest this as a plausible mechanism of action.
Several pyrido[2,3-d]pyrimidine derivatives have been reported to possess significant antifungal properties. researchgate.netnih.gov For instance, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a displayed reasonable antifungal activity with an MIC of 31.25 μg/mL. nih.govrsc.org Further modifications to this scaffold led to compounds with moderate to strong antifungal activity, with MIC values ranging from 1.95 to 15.63 μg/mL. nih.govrsc.org The mechanism of antifungal action for some derivatives is attributed to the inhibition of dihydrofolate reductase (DHFR). researchgate.net
The antiprotozoal and antiparasitic potential of pyrido[2,3-d]pyrimidines has been documented against various pathogens. rsc.orgresearchgate.net Certain derivatives have shown effectiveness against Toxoplasma gondii and Pneumocystis carinii, with the activity linked to the inhibition of dihydrofolate reductase (DHFR). rsc.org A series of 1H-indeno[2',1':5,6]dihydropyrido[2,3-d]pyrimidine derivatives demonstrated considerable activity against Toxoplasma gondii parasites and Leishmania major amastigotes. researchgate.net Specifically, compounds 4a and 4b from one study were highly active against L. major amastigotes and promastigotes, with EC₅₀ values below 1 μM. researchgate.net
Antifungal Efficacy
Anti-inflammatory Potential and Mechanisms
Pyrido[2,3-d]pyrimidine derivatives have emerged as promising anti-inflammatory agents. rsc.orgnih.govderpharmachemica.com Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory pathway. derpharmachemica.comresearchgate.netnih.gov
Virtual screening and docking studies have identified potential COX-2 inhibitors within this chemical class. derpharmachemica.comresearchgate.net For example, 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 ) was identified as a potential COX-2 inhibitor, and subsequent biological evaluation confirmed its moderate anti-inflammatory activity. derpharmachemica.comresearchgate.net Molecular modeling has suggested that these compounds can form hydrogen bonds and hydrophobic interactions within the COX-2 active site. derpharmachemica.comresearchgate.net
In vivo studies using the carrageenan-induced paw edema model in rats have demonstrated the anti-inflammatory efficacy of these derivatives. derpharmachemica.comresearchgate.netdovepress.com Some synthesized pyrido[2,3-d]pyrimidine-1,4-diones have shown potency greater than the standard drug indomethacin. derpharmachemica.comresearchgate.net Importantly, selected derivatives exhibited a greater gastric safety profile compared to indomethacin, suggesting possible COX-2 selectivity. derpharmachemica.comresearchgate.net
Other Reported Pharmacological Activities
Beyond their antimicrobial and anti-inflammatory effects, pyrido[2,3-d]pyrimidine derivatives have been associated with a range of other pharmacological activities. rsc.orgnih.gov These include CNS depressive, anticonvulsant, antipyretic, and analgesic effects. rsc.orgresearchgate.netnih.gov
The synthesis of 2-(pyridylethenyl) derivatives of 3H-pyrido[2,3-d]pyrimidin-4-on was undertaken with the expectation of CNS depressive activity. nih.gov While the primary outcome was weak analgesic activity for two of the synthesized compounds (Vh and Vi ), this highlights the diverse potential of the scaffold. nih.gov The broad spectrum of reported activities underscores the versatility of the pyrido[2,3-d]pyrimidine core and its importance in the development of new therapeutic agents. rsc.orgresearchgate.netnih.gov
Computational Chemistry and Molecular Modeling in Pyrido 2,3 D Pyrimidin 4 Amine Research
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of pyrido[2,3-d]pyrimidin-4-amine derivatives influences their biological activity. By correlating variations in molecular properties with observed biological responses, QSAR models can predict the activity of novel compounds. tandfonline.comtandfonline.com
2D-QSAR and 3D-QSAR Model Development and Validation
Both 2D and 3D-QSAR models have been successfully developed for various series of this compound analogs. tandfonline.com For instance, in a study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives as potential tyrosine kinase inhibitors, QSAR models were built using a large set of theoretical molecular descriptors. tandfonline.com Due to the high number of descriptors, ridge regression was employed to create reliable models. tandfonline.com
In another study focusing on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, both 2D and 3D-QSAR models were developed. japsonline.comrsc.org The 2D-QSAR model demonstrated significant internal and external validation with a Q² value of 0.629 and an R²(test) value of 0.697, respectively. japsonline.com The 3D-QSAR model showed even more robust statistical parameters, indicating the importance of the three-dimensional conformation of the molecules in their binding process. japsonline.com These models help in understanding the key physicochemical properties that affect the biological activity of the compounds. japsonline.com
The validation of these models is crucial to ensure their predictive power. researchgate.net Techniques like leave-one-out cross-validation are commonly used to assess the internal consistency of the models. niscpr.res.in For a series of 2,4-diaminopyrido[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors, a 2D-QSAR model was developed that highlighted the importance of electronic parameters in their inhibitory activity. niscpr.res.in
| Model Type | Key Findings | Validation Parameters | Ref |
| 2D-QSAR | Identified key physicochemical properties affecting CDK4 inhibition. | Q² = 0.629, R²(test) = 0.697 | japsonline.com |
| 3D-QSAR | Emphasized the importance of 3D conformation for CDK4 binding. | Higher R², F-value, and Q² compared to 2D model. | japsonline.com |
| 2D-QSAR | Electronic properties (LUMO, Dipole Moment) are crucial for DHFR inhibition. | Statistically significant correlation coefficients (r) for different DHFRs. | niscpr.res.in |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. google.comijpsonline.com This method is instrumental in visualizing the spatial regions around a molecule where modifications are likely to enhance or diminish its activity. google.com
For a series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives acting as JAK1 inhibitors, both ligand-based and receptor-based CoMFA models were developed. nih.govresearchgate.net The receptor-based model yielded a high cross-validated q² of 0.78 and a non-cross-validated r² of 0.98. nih.govresearchgate.net The contour maps generated from this analysis provided a design strategy for new, more potent JAK1 inhibitors. nih.govresearchgate.net Similarly, a CoMFA study on substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones helped in understanding the steric and electrostatic potential changes related to their antiplatelet activity. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. irispublishers.com It is widely used in the study of this compound derivatives to understand their binding modes and to predict their binding affinities. mdpi.comnih.gov
Ligand-Target Binding Interaction Analysis
Molecular docking studies have been crucial in elucidating the binding interactions between this compound derivatives and their respective biological targets. For instance, in the investigation of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, docking studies revealed key hydrogen bond interactions with amino acid residues such as Glu957 and Leu959 in the active site of the enzyme. nih.govresearchgate.net
Similarly, for N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives targeting biotin (B1667282) carboxylase, docking studies identified hydrogen bonds and van der Waals interactions with the active site residues. rjptonline.org In the case of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, the amine group was found to act as a hydrogen bond donor, forming a strong interaction with VAL96. japsonline.com These detailed interaction analyses are vital for the structure-based design of more potent and selective inhibitors. mdpi.com
| Compound Series | Target Protein | Key Interacting Residues | Type of Interaction | Ref |
| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives | JAK1 | Glu957, Leu959, Gly887 | Hydrogen Bonds | nih.govresearchgate.net |
| N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives | Biotin Carboxylase | Active site residues | Hydrogen Bonds, van der Waals | rjptonline.org |
| Pyrido[2,3-d]pyrimidin-7-one-based inhibitors | CDK4 | VAL96, HIS95 | Hydrogen Bonds | japsonline.com |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | PIM-1 Kinase | Lys 67 | Hydrogen Bond | rsc.org |
| Pyrido[4,3-d]pyrimidine (B1258125) derivatives | KRAS-G12D | Asp12, Gly60 | Hydrogen Bonds | mdpi.com |
Prediction of Binding Affinity and Pose
Molecular docking simulations are also employed to predict the binding affinity, often expressed as a docking score or binding energy, and the binding pose of a ligand within the active site of a protein. biorxiv.org This information is critical for ranking potential drug candidates and for understanding the structural basis of their activity. d-nb.info
In a study on novel pyrido[2,3-d]pyrimidine derivatives targeting the main protease of SARS-CoV-2 (6LU7), docking simulations predicted binding affinities up to -7.6 kcal/mol, indicating strong potential inhibitory activity. irispublishers.com For pyrido[4,3-d]pyrimidine derivatives designed as KRAS-G12D inhibitors, docking was used to elucidate their binding modes, which was then correlated with their enzymatic and cellular activities. mdpi.com The accuracy of these predictions is fundamental for the successful application of structure-based drug design. d-nb.info
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. acs.org This technique complements the static picture provided by molecular docking.
In the study of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, MD simulations were performed on the docked complexes. nih.govresearchgate.net The analysis of the MD trajectories confirmed the stability of the binding and the persistence of key hydrogen bond interactions identified in the docking studies. nih.govresearchgate.net The results showed that the most active compound formed stable hydrogen bonds with residues Glu957, Leu959, and Gly887. nih.govresearchgate.net Although not performed in a study on KRAS-G12D inhibitors due to resource limitations, the authors acknowledged that MD simulations would be valuable for a more detailed assessment of binding stability. nih.gov
Conformational Dynamics and Stability of Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior of this compound derivatives when bound to their protein targets. These simulations provide a view of the conformational changes and stability of the ligand-protein complex over time.
Research on pyrido[2,3-d]pyrimidine analogs frequently employs MD simulations to assess the stability of the system, often by calculating the Root Mean Square Deviation (RMSD) of the protein backbone atoms. mdpi.comfrontiersin.org Stable RMSD values, typically below 2.5–3 Å, indicate that the complex maintains its equilibrium throughout the simulation. frontiersin.org In several studies, the binding of the ligand was observed to help stabilize the protein's structure. mdpi.com For instance, MD simulations of a pyrido[2,3-d]pyrimidine derivative targeting phosphoinositide 3-kinase (PI3K) suggested that a pyrazole (B372694) moiety on the ligand helps to stabilize the DFG-out conformation of the kinase through water-mediated contacts. vulcanchem.com Similarly, MD studies on pyrrolo[2,3-d]pyrimidin-4-amine inhibitors of Janus kinase 1 (JAK1) highlighted the formation of key hydrogen bond interactions with residues such as Glu957 and Leu959, as well as water-mediated interactions, which are crucial for stable binding. nih.gov The Root Mean Square Fluctuation (RMSF) is another parameter used to measure the fluctuation of individual amino acid residues, providing insight into which parts of the protein are more or less flexible upon ligand binding. mdpi.com These dynamic studies are essential for validating docking poses and understanding the nuanced interactions that govern ligand affinity and residence time.
Free Energy Calculations (e.g., MM-PBSA)
To quantify the binding affinity between a ligand and its target protein, researchers often employ free energy calculation methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods estimate the binding free energy (ΔG) of a complex, providing a theoretical value that can be correlated with experimentally determined activity, such as IC₅₀ values. acs.orgresearchgate.net
The MM-PBSA/GBSA approach calculates various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy (SASA energy). mdpi.commdpi.com For several pyrido[2,3-d]pyrimidine-based inhibitors, analyses have shown that van der Waals interactions and nonpolar solvation energies are the primary driving forces for binding. mdpi.comacs.orgresearchgate.net In a study on pyrido[2,3-d]pyrimidine derivatives as dual VEGFR-2/HER-2 inhibitors, the calculated binding free energy for compound 5e was -290.9 kJ/mol with HER-2 and -284.1 kJ/mol with VEGFR-2, comparable to reference drugs. mdpi.com Another study on a PI3Kγ inhibitor from this class reported a binding free energy (ΔG) of -9.8 kcal/mol. vulcanchem.com These calculations not only help in ranking potential inhibitors but also provide a deeper understanding of the energetic contributions to the binding event. nih.gov
| Derivative/Compound | Target Protein | Method | Calculated Binding Free Energy (ΔG) | Key Finding | Reference |
|---|---|---|---|---|---|
| N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]this compound | PI3Kγ | MM/PBSA | -9.8 kcal/mol | Binding is enthalpy-driven with moderate conformational flexibility. | vulcanchem.com |
| Compound 5e (a cyanopyridone-based pyrido[2,3-d]pyrimidine) | HER-2 | MM-PBSA | -290.9 ± 2.8 kJ/mol | Comparable binding energy to the co-crystalized reference ligand TAK-285. | mdpi.com |
| Compound 5e (a cyanopyridone-based pyrido[2,3-d]pyrimidine) | VEGFR-2 | MM-PBSA | -284.1 ± 2.6 kJ/mol | Comparable binding energy to the co-crystalized reference ligand sorafenib. | mdpi.com |
| Pyridoimidazolone compounds | V600E B-RAF kinase | MM/PBSA | Good correlation with experimental activity | Van der Waals interaction is the major driving force for binding. | acs.org |
| Pyrido[2,3-d]pyrimidines derivatives | DYRK1A | MM-PBSA/GBSA | Calculated energies were highly consistent with experimental activities. | Van der Waals interaction was the major leading force in the ligand interaction. | researchgate.net |
Virtual Screening for Novel this compound Inhibitors
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the pyrido[2,3-d]pyrimidine scaffold, this technique has been instrumental in discovering novel inhibitors for various targets.
The process often begins with a substructure search to retrieve compounds containing the core scaffold from large databases like ChEMBL. japsonline.com This is followed by structure-based screening, where the selected compounds are docked into the active site of the target protein. For example, a virtual screening of the ChEMBL database against cyclin-dependent kinase 4 (CDK4) led to the identification of six novel pyrido[2,3-d]pyrimidin-7-one based compounds with potential inhibitory activity. japsonline.com In another instance, screening an in-house library against cyclooxygenase-2 (COX-2) identified a pyrido[2,3-d]pyrimidine-1,4-dione derivative as a potential inhibitor. derpharmachemica.com Virtual screening has also been applied to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro) from a set of synthesized pyrido[2,3-d]pyrimidine derivatives using the Autodock tool. irispublishers.com Furthermore, a screening of a pyrido[2,3-d]pyrimidine database was performed to design novel inhibitors of human thymidylate synthase, resulting in four lead compounds with predicted interactions superior to the standard drug, raltitrexed. researchgate.netnih.gov
| Target | Screening Method/Tool | Compound Library | Outcome | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | LibDock | In-house library (2000 ligands) | Identified a pyrido[2,3-d]pyrimidine-1,4-dione as a potential inhibitor. | derpharmachemica.com |
| Cyclin-dependent kinase 4 (CDK4) | Substructure search, molecular docking | ChEMBL database | Selected six novel compounds as potential CDK4 inhibitors. | japsonline.com |
| SARS-CoV-2 Main Protease (6LU7) | Autodock | Synthesized pyrido[2,3-d]pyrimidine derivatives | Identified top-performing compounds with promising inhibitory activity. | irispublishers.com |
| Human Thymidylate Synthase (hTS) | Virtual screening, molecular docking | Pyrido[2,3-d]pyrimidine database | Designed 42 molecules; identified 4 with better docking scores than a standard drug. | researchgate.netnih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a target is unknown or flexible, ligand-based methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies become particularly valuable. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific receptor.
These models can be generated from a set of known active ligands and then used to screen databases for new compounds that fit the model. nih.govpreprints.org For instance, structure-based pharmacophore mapping was used following a virtual screen to aid in the design of novel pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors. nih.gov Similarly, 2D- and 3D-QSAR models have been developed for series of pyrido[2,3-d]pyrimidin-7-one based CDK4 inhibitors. japsonline.com These QSAR models create a mathematical relationship between the chemical structures of the compounds and their biological activities, helping to predict the potency of new designs and to understand which molecular properties are critical for activity. japsonline.com For a series of Janus kinase 1 (JAK1) inhibitors based on the related pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a receptor-based CoMFA (Comparative Molecular Field Analysis) model was developed to guide the design of new, more potent inhibitors. nih.gov
Chemoinformatics and Structural Bioinformatics Approaches
Chemoinformatics and structural bioinformatics encompass a wide range of computational techniques that are integral to modern drug discovery involving the pyrido[2,3-d]pyrimidine scaffold. irispublishers.com These approaches leverage vast amounts of chemical and biological data to guide research. Core activities include the use of molecular docking to predict the binding mode of a ligand within a protein's active site, a technique widely applied to pyrido[2,3-d]pyrimidine derivatives targeting various kinases and enzymes. japsonline.comirispublishers.com
Structural bioinformatics relies heavily on public databases like the Protein Data Bank (PDB) to retrieve the 3D coordinates of target proteins for use in structure-based drug design. irispublishers.com Chemoinformatics methods also include scaffold analysis and similarity searching. In one study, these techniques were used to screen an in-house chemical library containing pyrido[2,3-d]pyrimidines to identify molecules capable of binding to CUG RNA repeats, a therapeutic target in myotonic dystrophy. plos.org The analysis of fundamental physicochemical properties, such as topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), is another key chemoinformatic task that helps in assessing the drug-likeness of compounds. chemscene.com Together, these integrated approaches form a powerful pipeline for identifying, optimizing, and analyzing potential drug candidates based on the this compound framework.
In Silico ADMET Prediction
A critical step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these characteristics in silico allows researchers to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues long before expensive and time-consuming experimental assays are conducted. tandfonline.com
For various series of pyrido[2,3-d]pyrimidine derivatives, in silico ADMET prediction is a standard procedure. irispublishers.comtandfonline.com Online tools and servers like SwissADME and PreADMET are commonly used to calculate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes, and potential for mutagenicity (Ames test). irispublishers.commdpi.com For example, a study on novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones concluded from in silico predictions that the compounds were likely to be orally active drug candidates. tandfonline.com Another study on synthesized pyrido[2,3-d]pyrimidines reported a predicted oral absorption of 100% for all tested compounds. irispublishers.com These predictions are crucial for prioritizing the most promising compounds for further development. irispublishers.commdpi.com
| Compound Series | Predicted Property | Finding | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Oral activity | Acknowledged as orally active drug candidates. | tandfonline.com |
| Herbicidal Pyrido[2,3-d]pyrimidines | Ames test | Predicted to be non-mutagenic. | mdpi.com |
| Antiviral Pyrido[2,3-d]pyrimidines | Oral absorption | Predicted percentage of oral absorption was 100%. | irispublishers.com |
| Herbicidal Pyrido[2,3-d]pyrimidines | CYP2D6 interaction | Predicted to be a non-inhibitor of the CYP2D6 enzyme. | mdpi.com |
| Designed Thymidylate Synthase Inhibitors | Drug-likeness | Properties of all hits were in an acceptable range. | researchgate.net |
Preclinical Pharmacological Evaluation of Pyrido 2,3 D Pyrimidin 4 Amine Derivatives
In Vitro Efficacy Studies
In vitro studies form the cornerstone of preclinical evaluation, providing initial insights into the bioactivity of novel chemical entities. For pyrido[2,3-d]pyrimidin-4-amine derivatives, these studies have focused on their cytotoxic and antiproliferative effects, their ability to inhibit specific enzymes, and their capacity to induce programmed cell death and interfere with the cell cycle.
Cell-Based Assays for Cytotoxicity and Antiproliferative Activity
A significant body of research has been dedicated to evaluating the cytotoxic and antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. These assays are crucial for identifying compounds with the potential to inhibit cancer cell growth.
Newly synthesized series of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been tested for their in vitro antiproliferative activities against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Several derivatives displayed very strong inhibitory activity against both cell lines when compared to the standard drug doxorubicin. nih.gov For instance, certain compounds exhibited remarkable cytotoxicity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, and against HepG2 (liver cancer) cells with IC50 values of 1.13 μM and 0.99 μM. nih.govrsc.org
In another study, a series of 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives were evaluated for their cytotoxic effects against human breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cell lines. researchgate.net Similarly, new series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and pyrido[2,3-d] nih.govresearchgate.netekb.egtriazolo[4,3-a]pyrimidines were synthesized and showed high growth inhibitory activity against prostate cancer (PC-3) and lung cancer (A-549) cell lines. researchgate.net Specifically, one compound exhibited superior antitumor activity against both PC-3 and A549 cell lines with IC50 values of 0.356 µM and 0.407 µM, respectively. researchgate.net
Furthermore, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were screened against A-549, PC-3, HCT-116, and MCF-7 cell lines. nih.gov The most active derivatives were selected for further IC50 screening, which is a measure of the concentration of a drug that is required for 50% inhibition in vitro. nih.gov The antiproliferative results for some derivatives showed weak to moderate bioactivities on the examined cell lines. ekb.eg However, one formimidate derivative demonstrated the best cytotoxic activity against all tested cell lines with IC50 values of 5.2 ± 0.1 µM (HCT-116), 3.4 ± 0.3 µM (HepG-2), and 1.4 ± 0.6 µM (MCF-7). ekb.eg
The screening of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs using the NCI 60 cancer cell line panel revealed highly selective inhibitory effects against the growth of the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov
| Derivative Type | Cell Lines Tested | Key Findings | Reference |
| Hydrazinyl pyrido[2,3-d] pyrimidine (B1678525) derivatives | HCT-116, MCF-7 | Displayed very strong inhibitory activity compared to doxorubicin. | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7, HepG2 | Exhibited remarkable cytotoxicity with low micromolar IC50 values. | nih.govrsc.org |
| 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives | MD-MBA-231, HT-29, T-24 | Showed cytotoxic effects against breast, colon, and bladder cancer lines. | researchgate.net |
| 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and pyrido[2,3-d] nih.govresearchgate.netekb.egtriazolo[4,3-a]pyrimidines | PC-3, A-549 | Demonstrated high growth inhibitory activity against prostate and lung cancer cells. | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549, PC-3, HCT-116, MCF-7 | The most active derivatives were selected for IC50 screening. | nih.gov |
| Pyrano[3,2-c]pyridine and pyrido[3',4':5,6]pyrano[2,3-d]pyrimidin-4-one derivatives | HCT-116, HepG-2, MCF-7 | Most derivatives had weak to moderate bioactivities; one formimidate derivative showed the best cytotoxic activity. | ekb.eg |
| 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs | NCI 60 cancer cell line panel | Exhibited highly selective inhibitory effects against renal and breast cancer cell lines. | nih.gov |
Enzyme Inhibition Assays
The mechanism of action for many anticancer drugs involves the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. This compound derivatives have been investigated for their ability to inhibit several key enzymes implicated in cancer.
A prominent target for these derivatives is the PIM-1 kinase, a serine/threonine kinase that plays a role in cell survival and proliferation. Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition. nih.govrsc.orgrsc.org For instance, compounds 4 and 10 in one study showed potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM, respectively, which is comparable to the well-known kinase inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). nih.govrsc.org Other derivatives also exhibited promising PIM-1 inhibition with IC50 values in the nanomolar range. nih.govrsc.orgrsc.org
Another important class of enzymes targeted by these compounds is the tyrosine kinases. mdpi.comresearchgate.netrsc.org Derivatives of pyrido[2,3-d]pyrimidine have been identified as good inhibitors of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. mdpi.com A novel series of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were designed as ATP-competitive VEGFR-2 selective inhibitors. nih.gov One compound from this series exhibited the most potent and selective inhibitory activity against VEGFR-2/KDR with an IC50 value of 2.6 μM. nih.gov
Furthermore, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated as potential inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptor. nih.govijrpr.com One particular compound showed the highest inhibitory activities against both EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.govijrpr.com
In addition to the aforementioned kinases, pyrido[2,3-d]pyrimidine derivatives have also been evaluated as inhibitors of other enzymes. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with the best compounds showing IC50 values of 420 nM and 930 nM. nih.gov
| Derivative Type | Enzyme Target | Key Findings | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase | Potent inhibition with IC50 values in the low nanomolar range, comparable to staurosporine. | nih.govrsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidine derivatives | PDGFr and FGFr Tyrosine Kinases | Identified as good inhibitors of these tyrosine kinases. | mdpi.com |
| Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives | VEGFR-2/KDR | One compound showed potent and selective inhibition with an IC50 of 2.6 μM. | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFRWT and EGFRT790M | A lead compound demonstrated high inhibitory activity against both wild-type and mutant EGFR. | nih.govijrpr.com |
| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K | The most active compounds had IC50 values of 420 nM and 930 nM. | nih.gov |
Apoptosis and Cell Cycle Analysis
Inducing apoptosis, or programmed cell death, and causing cell cycle arrest are key mechanisms by which anticancer agents eliminate tumor cells. Several studies have demonstrated that this compound derivatives can effectively trigger these processes in cancer cells.
One study found that a lead pyrido[2,3-d]pyrimidine derivative significantly activated apoptosis in MCF-7 cells, leading to a 58.29-fold increase in cell apoptosis compared to control cells. nih.govrsc.orgrsc.org This compound also caused cell cycle arrest at the G1 phase. nih.govrsc.orgrsc.org Another investigation into a series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and their tricyclic analogues revealed that a promising compound induced cell cycle arrest and apoptosis in PC-3 prostate cancer cells through a caspase-3 dependent pathway. researchgate.net
Similarly, a potent pyrido[2,3-d]pyrimidin-4(3H)-one derivative was found to arrest the cell cycle at the pre-G1 phase and induce a significant apoptotic effect in PC-3 cells. nih.govijrpr.com This was further supported by a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis. nih.govijrpr.com
The ability of these compounds to induce apoptosis is often linked to the modulation of key regulatory proteins. For instance, certain derivatives were shown to promote apoptosis in PC-3 and MCF-7 cells by activating Bax and p53, down-regulating the anti-apoptotic protein Bcl2, and inhibiting CDK4/6. rsc.org
| Derivative Type | Cell Line | Key Findings on Apoptosis and Cell Cycle | Reference |
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 | 58.29-fold increase in apoptosis; G1 phase cell cycle arrest. | nih.govrsc.orgrsc.org |
| 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and tricyclic analogues | PC-3 | Induced cell cycle arrest and apoptosis via caspase-3 dependent pathway. | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | PC-3 | Arrested cell cycle at pre-G1 phase; induced significant apoptosis; 5.3-fold increase in caspase-3. | nih.govijrpr.com |
| Pyrido[2,3-d]pyrimidine derivatives | PC-3, MCF-7 | Promoted apoptosis by activating Bax and p53, and down-regulating Bcl2. | rsc.org |
In Vivo Efficacy Studies (Mechanistic Focus)
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to confirm the therapeutic potential of a compound and to understand its effects in a whole organism.
Proof-of-Concept Studies in Disease Models
Proof-of-concept studies in disease models, particularly in the context of cancer, aim to demonstrate that a drug candidate has the desired therapeutic effect in a living system. For this compound derivatives, some in vivo studies have provided promising results.
For instance, certain angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been evaluated for their in vivo antiproliferative activity in the MDA-MB-435 breast carcinoma and OVCAR-3 orthotopic ovarian carcinoma models. ijpsonline.com These studies showed that the compounds could increase the mean survival time of the animals, with some derivatives enhancing the percentage increase in life span to as much as 70.83%. ijpsonline.com
A pyrido[3,4-d]pyrimidine (B3350098) inhibitor of Monopolar Spindle Kinase 1 (MPS1) was tested in a proof-of-concept study using HCT116 human colorectal carcinoma cells injected into mice. acs.org This demonstrates the progression of these compounds into in vivo cancer models.
Furthermore, a series of pyrido[2,3-d]pyrimidine derivatives were evaluated for their in vivo activity as CCR4 antagonists in a murine rhinitis model, where one compound was found to be more effective than the standard treatment, budesonide. mdpi.com This highlights the potential of this chemical scaffold beyond oncology.
While the primary focus of this article is on the preclinical pharmacological evaluation, it is worth noting that the promising results from these studies have paved the way for further development of this compound derivatives as potential therapeutic agents.
Future Perspectives and Research Challenges in Pyrido 2,3 D Pyrimidin 4 Amine Development
Rational Design of Highly Selective and Potent Derivatives
The rational design of Pyrido[2,3-d]pyrimidin-4-amine derivatives is a cornerstone of modern drug discovery, aiming to enhance potency and selectivity while optimizing pharmacokinetic properties. A key strategy involves fragment-based lead discovery, which has proven effective in identifying novel inhibitors. researchgate.net This approach begins with the identification of low-molecular-weight fragments that bind to the target protein, which are then optimized and grown into more potent, drug-like lead compounds. researchgate.net An example of this is the development of selective inhibitors for Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), where a fragment hit with high ligand efficiency was the starting point for optimization efforts. researchgate.net
Another powerful rational design strategy involves leveraging detailed structural information from techniques like X-ray crystallography. nih.gov For instance, the design of novel tubulin polymerization inhibitors was guided by the X-ray co-crystal structure of a parent compound bound to tubulin. nih.gov This structural data revealed that the pyrimidine (B1678525) portion of the molecule establishes critical water-mediated hydrogen bonds with amino acid residues of tubulin. nih.gov Based on this insight, researchers hypothesized that modifying the fused pyridine (B92270) tail group could enhance properties like water solubility without disrupting these essential binding interactions. nih.gov This led to the design of new classes of pyrimidine analogues, including those with fused heterocyclic pyrimidines and fused saturated cycloalkane pyridine tails. nih.gov
The following table illustrates the principles of rational design, showing how initial hits are optimized into lead compounds with improved potency.
| Compound Stage | Design Strategy | Key Attributes | Example Target |
| Fragment Hit | Fragment-Based Screening | High Ligand Efficiency (LE), Low Molecular Weight | MAP4K4 researchgate.net |
| Lead Compound | Structure-Guided Optimization | Nanomolar Potency, High Kinase Selectivity, Good in vivo Exposure | MAP4K4 researchgate.net |
| Optimized Analogue | Bioisosteric Replacement | Improved Physicochemical Properties (e.g., solubility), Retained Target Binding | Tubulin nih.gov |
This structured approach, combining fragment-based methods and structure-guided design, continues to be a primary driver in the development of next-generation this compound-based therapeutics.
Exploration of Novel Therapeutic Targets
While initially explored for a limited set of targets, the therapeutic potential of the this compound scaffold is expanding as researchers identify novel biological targets. This exploration opens up possibilities for treating a wider range of diseases.
One significant novel target is Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) , a serine/threonine kinase involved in regulating numerous biological processes, including inflammation. researchgate.net Potent and selective 4-amino-pyridopyrimidine inhibitors of MAP4K4 have been developed, demonstrating the scaffold's utility in creating anti-inflammatory agents. researchgate.net
Tubulin remains a major target for anticancer drug discovery, and this compound derivatives have shown promise as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds can bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The development of derivatives with high cytotoxic activity against various cancer cell lines underscores the scaffold's potential in oncology. researchgate.net
Furthermore, Adenosine (B11128) Kinase (ADK) has been identified as a therapeutic target for inflammatory conditions like diabetic retinopathy. researchgate.net The selective ADK inhibitor ABT-702, which features a this compound core, has been shown to mitigate microglia activation and reduce oxidative stress in diabetic mice. researchgate.net This suggests that targeting adenosine metabolism with this class of compounds could be a viable strategy for treating inflammatory and ischemic conditions. researchgate.net
| Therapeutic Target | Associated Disease Area | Mechanism of Action | Example Compound Class |
| MAP4K4 | Inflammation | Inhibition of serine/threonine kinase activity researchgate.net | 4-Amino-pyridopyrimidine derivatives researchgate.net |
| Tubulin | Cancer | Inhibition of microtubule polymerization nih.govresearchgate.net | Dihydroquinoxalinone pyrimidine analogues nih.gov |
| Adenosine Kinase (ADK) | Inflammation, Diabetic Retinopathy | Blockade of adenosine metabolism, increasing anti-inflammatory adenosine levels researchgate.net | Substituted Pyrido[2,3-d]pyrimidin-4-amines (e.g., ABT-702) researchgate.net |
The continued investigation into new biological targets for this versatile scaffold is a key area of future research, promising to unlock its full therapeutic potential.
Advanced Synthetic Methodologies for Enhanced Diversity
The generation of diverse chemical libraries based on the this compound core is essential for exploring structure-activity relationships and identifying new lead compounds. Advanced synthetic methodologies are crucial for achieving this enhanced diversity efficiently.
One common and effective strategy involves the late-stage functionalization of a common intermediate. For example, commercially available 6-bromothis compound (B8799980) can be used as a versatile building block. researchgate.net By reacting this intermediate with a wide array of commercially available or custom-synthesized amines under conditions such as the Buchwald-Hartwig amination, chemists can rapidly generate a large library of analogues with diverse substitutions at the 6-position. researchgate.net
Another approach to enhance diversity is to create variations in the core heterocyclic structure itself. Researchers have synthesized novel analogues by replacing parts of the pyridopyrimidine system with other ring systems. nih.gov This includes the development of fused heterocyclic pyrimidines and fused saturated cycloalkane pyridines, which can significantly alter the compound's three-dimensional shape and physicochemical properties. nih.gov Similarly, the synthesis of pyrrole-containing analogues of known natural products like Combretastatin A-4 introduces significant structural and functional diversity. researchgate.net The synthesis of novel trimethoxyphenyl (TMP)-based analogues by varying an azalactone ring represents another pathway to novel chemical entities. researchgate.net
These methodologies allow for a systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of compounds with improved potency, selectivity, and drug-like properties.
Integration of Multiscale Computational Approaches
The integration of computational chemistry and molecular modeling has become an indispensable part of the drug discovery and development pipeline for this compound derivatives. These approaches save significant time and resources by predicting the properties of virtual compounds before their costly and labor-intensive synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational tool used in this context. nih.govresearchgate.net By building mathematical models that correlate the structural features of compounds with their biological activity, QSAR can be used to prescreen virtual libraries and predict the potency of novel, unsynthesized drug candidates. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the discovery process. nih.govresearchgate.net
The use of X-ray crystallography to determine the three-dimensional structure of a ligand bound to its protein target provides invaluable information for rational drug design. nih.gov For this compound derivatives, crystal structures have elucidated the precise binding modes, such as the key hydrogen bonds formed with tubulin. nih.gov This structural information is then fed back into the design cycle, enabling chemists to create new analogues with modifications aimed at enhancing these favorable interactions or introducing new ones. nih.gov
These computational strategies, from molecular-level structural biology to predictive QSAR modeling, represent a powerful, synergistic approach that accelerates the rational design of more effective and selective therapeutics based on the this compound scaffold. nih.govgoogle.com
Q & A
Q. What are the common synthetic routes for Pyrido[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence product purity?
Methodological Answer: this compound derivatives are typically synthesized via cyclization reactions. Key approaches include:
- Cyclization of pyridine intermediates : Heating pyridine carboxylates (e.g., 406 ) with NaOMe forms the pyrimidine ring (e.g., 405 ), with yields influenced by solvent choice (e.g., EtOH vs. DMF) and temperature .
- One-pot multicomponent reactions : Efficient strategies reduce byproducts; for example, combining 2-aminonicotinic acid, aldehydes, and ammonium acetate under microwave irradiation improves regioselectivity and reduces reaction time .
- Functionalization at position 4 : Using 5-acetyl-6-amino-4-methylsulfanylpyrimidine precursors, heating with MeONa in BuOH selectively yields pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on acyl group substituents .
Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry of ammonium chloride or acetic acid to suppress side reactions (e.g., over-cyclization) .
Q. How can researchers confirm the regioselectivity of substituents in this compound derivatives?
Methodological Answer: Regioselectivity is validated using:
- X-ray crystallography : Resolves ambiguity in substituent positioning (e.g., distinguishing N-3 vs. N-1 labeling in 416 ) .
- NMR spectroscopy : Chemical shifts of NH2 protons (δ ~7.15–8.41 ppm) and coupling patterns differentiate between 4-amine and 7-one derivatives .
- Isotopic labeling : Using during cyclization confirms nitrogen incorporation sites .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of 4-functionalized Pyrido[2,3-d]pyrimidin-7-ones?
Methodological Answer: Low yields often stem from competing pathways. Strategies include:
- Protecting group strategies : Introduce tert-butyl or benzyl groups to block undesired substitution at the 4-position .
- Oxidative preconditioning : Pre-treat 4-methylsulfanyl precursors with m-chloroperbenzoic acid to convert SMe to SOMe, enhancing reactivity toward nucleophiles like BnNH .
- Catalyst optimization : HMTA-BAIL@MIL-101(Cr) composites improve cyclization efficiency (e.g., 85% yield for 12b vs. 60% with conventional catalysts) .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Discrepancies in bioactivity data (e.g., kinase inhibition vs. antimicrobial effects) require:
- Dose-response profiling : Compare IC values across assays (e.g., 12b shows IC = 0.2 µM for ALK inhibition vs. MIC = 8 µg/mL against S. aureus) .
- Molecular docking studies : Validate target binding modes using software like AutoDock Vina. For example, 4-amine derivatives exhibit stronger H-bonding with EGFR kinase than 7-one analogs .
- Metabolic stability assays : Use liver microsomes to assess if conflicting results arise from rapid degradation in certain analogs .
Q. How can researchers optimize this compound derivatives for improved water solubility without compromising bioactivity?
Methodological Answer:
- Hydrophilic substituents : Introduce -OH or -OMe groups at the 2- or 6-positions (e.g., 21 with 4-methoxyphenyl increases solubility by 20-fold) .
- Salt formation : Convert free amines to hydrochloride salts (e.g., 21 HCl, melting point 287°C, R = 0.01 in polar solvents) .
- Prodrug strategies : Link 4-amine to PEGylated carriers, releasing active compounds in vivo via pH-sensitive cleavage .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize exothermic side reactions during cyclization (e.g., <5% byproduct vs. 15% in batch) .
- Solvent recycling : Recover DMF or AcOH via distillation, reducing costs by ~30% .
- Quality control protocols : Use HPLC-MS to track impurities (e.g., residual Pd in Sonogashira couplings) and ensure batch consistency .
Data Analysis & Mechanistic Questions
Q. How should researchers interpret conflicting data on the role of SMe groups in this compound reactivity?
Methodological Answer: Contradictions arise from competing substitution/oxidation pathways:
- Competitive substitution : SMe groups in 410 undergo nucleophilic displacement (e.g., with BnNH) unless oxidized to sulfones .
- Oxidative profiling : Use mCPBA to convert SMe to SOMe, which directs substitution to the 4-position (e.g., 414 with 77% yield) .
- Computational modeling : DFT calculations predict activation barriers for SMe vs. OBu substitution, guiding reagent selection .
Q. What analytical techniques are critical for characterizing this compound degradation products?
Methodological Answer:
- LC-HRMS : Identifies hydrolyzed products (e.g., pyrido[2,3-d]pyrimidin-4-ol from amine oxidation) .
- XPS spectroscopy : Detects sulfur oxidation states (e.g., SMe → SOMe in accelerated stability studies) .
- NMR kinetics : Tracks real-time degradation in DO at 37°C to simulate physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
